molecular formula C17H16O3 B1292273 3-Acetoxy-4'-ethylbenzophenone CAS No. 890099-88-4

3-Acetoxy-4'-ethylbenzophenone

Cat. No.: B1292273
CAS No.: 890099-88-4
M. Wt: 268.31 g/mol
InChI Key: JIYRQWZTFMKMAV-UHFFFAOYSA-N
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Description

3-Acetoxy-4’-ethylbenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group at the 3-position and an ethyl group at the 4’-position of the benzophenone structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-ethylbenzophenone typically involves the acetylation of 4’-ethylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-ethylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-ethylbenzophenone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-ethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetoxy group.

Major Products Formed

    Oxidation: Formation of 4’-ethylbenzophenone carboxylic acid.

    Reduction: Formation of 4’-ethylbenzophenone alcohol.

    Substitution: Formation of 4’-ethylbenzophenone derivatives with various functional groups.

Scientific Research Applications

3-Acetoxy-4’-ethylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-ethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The benzophenone core can interact with proteins and enzymes, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Acetoxybenzophenone: Lacks the ethyl group at the 4’-position.

    4’-Ethylbenzophenone: Lacks the acetoxy group at the 3-position.

    3-Acetoxy-4’-methylbenzophenone: Contains a methyl group instead of an ethyl group at the 4’-position.

Uniqueness

3-Acetoxy-4’-ethylbenzophenone is unique due to the presence of both the acetoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds .

Properties

IUPAC Name

[3-(4-ethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-3-13-7-9-14(10-8-13)17(19)15-5-4-6-16(11-15)20-12(2)18/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYRQWZTFMKMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641647
Record name 3-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-88-4
Record name 3-(4-Ethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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